molecular formula C34H24O2 B14652217 4H-Pyran, 4-(2,6-diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl- CAS No. 42506-57-0

4H-Pyran, 4-(2,6-diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl-

Cat. No.: B14652217
CAS No.: 42506-57-0
M. Wt: 464.6 g/mol
InChI Key: YXUHEZNMKMTXME-UHFFFAOYSA-N
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Description

4H-Pyran, 4-(2,6-diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl- is a complex organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom and a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran, 4-(2,6-diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl- typically involves the reaction of 2,6-diphenyl-4H-pyran-4-one with appropriate reagents under controlled conditions. One common method is the Knoevenagel condensation reaction, where 2,6-diphenyl-4H-pyran-4-one reacts with aromatic aldehydes in the presence of a base such as sodium methoxide. The reaction is usually carried out in a solvent like methanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4H-Pyran, 4-(2,6-diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine in carbon tetrachloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4H-Pyran, 4-(2,6-diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyran, 4-(2,6-diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl- involves its interaction with molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer processes, making it effective in various chemical reactions. Its biological activity may be attributed to its ability to interact with cellular components, such as enzymes and receptors, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyran, 4-(2,6-diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl- is unique due to its highly conjugated system and the presence of multiple phenyl groups. This structure imparts distinct chemical and physical properties, making it valuable in various applications, including materials science and medicinal chemistry.

Properties

CAS No.

42506-57-0

Molecular Formula

C34H24O2

Molecular Weight

464.6 g/mol

IUPAC Name

4-(2,6-diphenylpyran-4-ylidene)-2,6-diphenylpyran

InChI

InChI=1S/C34H24O2/c1-5-13-25(14-6-1)31-21-29(22-32(35-31)26-15-7-2-8-16-26)30-23-33(27-17-9-3-10-18-27)36-34(24-30)28-19-11-4-12-20-28/h1-24H

InChI Key

YXUHEZNMKMTXME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C=C(OC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C(O2)C6=CC=CC=C6

Origin of Product

United States

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